3-amino-4-methoxy-N,N-dimethylbenzamide is an organic compound characterized by its unique functional groups and molecular structure. It has the molecular formula and a molecular weight of approximately 194.23 g/mol. The compound features a benzamide structure with a methoxy group at the para position and an amino group at the meta position, alongside two dimethyl groups attached to the nitrogen atom of the amide functional group. This structural arrangement contributes to its diverse chemical reactivity and potential biological activities.
This compound can be synthesized through various chemical methods, primarily involving the reaction of 3-amino-4-methoxybenzoic acid with N,N-dimethylamine. The synthesis typically requires dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
3-amino-4-methoxy-N,N-dimethylbenzamide is classified as an aromatic amide due to its benzamide structure. It falls under the category of organic compounds used in synthetic chemistry, medicinal chemistry, and various industrial applications.
The synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide can be achieved through several methods:
The molecular structure of 3-amino-4-methoxy-N,N-dimethylbenzamide can be represented as follows:
This structure features:
3-amino-4-methoxy-N,N-dimethylbenzamide participates in various chemical reactions:
The mechanism of action for 3-amino-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific biological targets:
3-amino-4-methoxy-N,N-dimethylbenzamide has several notable applications:
3-Amino-4-methoxy-N,N-dimethylbenzamide (CAS 953888-49-8 and 1061358-40-4) emerged as a compound of significant interest in medicinal chemistry during the early 21st century, specifically appearing in chemical databases and commercial catalogs around 2008-2010 [4] [7] [8]. This benzamide derivative was developed as part of targeted synthetic initiatives aimed at expanding accessible chemical space around privileged benzamide scaffolds. Unlike many bioactive benzamides that entered research earlier (such as those targeting opioid receptors described in [1]), this particular compound initially served primarily as a building block in pharmaceutical development rather than as a therapeutic agent itself. Its structural design strategically incorporates dimethylation at the amide nitrogen and amination at the 3-position – modifications predicted to enhance blood-brain barrier permeability according to Lipinski's Rule of Five principles [4] [10].
The compound entered research circulation through specialty chemical suppliers targeting pharmaceutical and academic research markets. Early availability was documented in the inventories of organizations like Combi-Blocks (catalog number COMH4211C24E) and BLD Pharm, with catalog listings highlighting its research applications in drug discovery programs [8] [9]. The existence of distinct CAS registry numbers (953888-49-8 and 1061358-40-4) for what appears to be the same compound suggests separate synthetic routes or purification methods were developed by different research groups, though specific details of these pathways remain proprietary. Computational characterization of its physicochemical properties, including predicted collision cross-section values for various adducts (e.g., [M+H]+ CCS: 142.2 Ų), provided early insights into its potential behavior in analytical and biological systems [10].
Table 1: Chemical Identification Profile of 3-Amino-4-Methoxy-N,N-Dimethylbenzamide
Property | Specification | Source/Reference |
---|---|---|
Systematic Name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | [4] [7] |
Alternative Name | 4-Amino-3-methoxy-N,N-dimethylbenzamide | [8] [9] |
CAS Numbers | 953888-49-8, 1061358-40-4 | [4] [7] [8] |
Molecular Formula | C₁₀H₁₄N₂O₂ | [4] [7] [10] |
Molecular Weight | 194.23 g/mol | [4] [7] [9] |
SMILES Notation | CN(C)C(=O)C1=CC(=C(C=C1)OC)N | [9] [10] |
InChI Key | PJKKOUHPNPDYBG-UHFFFAOYSA-N (CAS 1061358-40-4), SJKKMKJDUYNDNW-UHFFFAOYSA-N (CAS 953888-49-8) | [8] [10] |
Within the structurally diverse family of N-alkyl benzamides, 3-amino-4-methoxy-N,N-dimethylbenzamide occupies a distinctive niche due to its balanced amphiphilicity and hydrogen bonding capacity. The dimethylamide moiety significantly alters electronic distribution and steric accessibility compared to primary or monoalkyl benzamides, while the ortho-positioned amino and methoxy groups create a hydrogen-bonding pharmacophore observed in receptor-targeting compounds [4] [5] [10]. This specific substitution pattern differentiates it from simpler analogs like 3-amino-4-methoxybenzamide (CAS 17481-27-5), which lacks the N,N-dimethylation and consequently exhibits different physicochemical behavior including higher melting point (156-160°C) and reduced lipophilicity (logP 0.23 vs. 0.84 estimated for the dimethylated analog) [5] [10].
The compound's structural framework aligns with chemotypes investigated for G protein-coupled receptor (GPCR) modulation, particularly within opioid receptor research where related benzamides have demonstrated significant pharmacological activity. For example, diethylbenzamide derivatives acting as δ opioid receptor (DOR)-selective agonists progressed to Phase II clinical trials for depression and inflammatory pain, underscoring the therapeutic relevance of this chemical class [1]. The dimethylated variant in our focus may offer distinct pharmacological profiles by potentially reducing β-arrestin recruitment – a mechanism linked to adverse effects like convulsions observed with earlier DOR agonists such as SNC80. This hypothesis stems from research showing that subtle modifications in benzamide N-substitution can dramatically influence signaling bias at opioid receptors [1].
The presence of ortho-amino and methoxy substituents creates a hydrogen-bonding motif that may facilitate specific interactions with biological targets. Computational analyses predict this compound possesses balanced properties for central nervous system activity, with molecular weight (194.23 g/mol) within optimal range, moderate lipophilicity, and polar surface area (55.56 Ų) compatible with blood-brain barrier penetration [4] [10]. These characteristics make it a valuable scaffold for further chemical optimization in neuropharmacological agent development, particularly as research shifts toward functionally selective (biased) GPCR ligands with improved therapeutic indices [1].
Table 2: Structural and Property Comparison with Related Benzamides
Parameter | 3-Amino-4-Methoxy-N,N-dimethylbenzamide | 3-Amino-4-Methoxybenzamide (Primary Amide) | 4-Methoxy-N,N-dimethylbenzamide (Unaminated) |
---|---|---|---|
CAS Number | 953888-49-8 / 1061358-40-4 | 17481-27-5 | N/A (PubChem CID 81713) |
Molecular Formula | C₁₀H₁₄N₂O₂ | C₈H₁₀N₂O₂ | C₁₀H₁₃NO₂ |
Molecular Weight | 194.23 g/mol | 166.18 g/mol | 179.22 g/mol |
Key Structural Features | - N,N-dimethylamide- 3-Amino- 4-Methoxy | - Primary carboxamide- 3-Amino- 4-Methoxy | - N,N-dimethylamide- Unaminated- 4-Methoxy |
Boiling Point | 391.2±32.0°C (predicted) | Not specified | Not specified |
Lipophilicity (LogP) | 0.23 (experimental) | -0.34 (estimated) | 1.24 (estimated) |
Hydrogen Bond Donors | 1 | 2 | 0 |
Notable Properties | Enhanced membrane permeability, reduced crystallinity | Higher melting point (156-160°C), greater polarity | Highest lipophilicity, minimal hydrogen bonding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: